molecular formula C14H12N2O B1504107 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1018441-04-7

6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1504107
CAS No.: 1018441-04-7
M. Wt: 224.26 g/mol
InChI Key: KJXPUJRWZZKHCZ-UHFFFAOYSA-N
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Description

6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
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Biological Activity

6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a compound belonging to the pyrrolo[2,3-b]pyridine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with protein kinases. Protein kinases play crucial roles in cellular signaling and regulation of various physiological processes. The compound has been shown to inhibit specific kinases that are implicated in cancer and neurodegenerative diseases.

  • Inhibition of Kinases : Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant inhibition of cyclin-dependent kinases (CDKs) and other kinases such as GSK-3 and TNIK. For example, a series of 1H-pyrrolo[2,3-b]pyridine compounds demonstrated potent TNIK inhibition with IC₅₀ values lower than 1 nM, suggesting strong potential for therapeutic applications in conditions where TNIK is overactive .
  • Cell Proliferation : The antiproliferative effects of these compounds have been highlighted in studies showing that they can induce cell death in tumor cells. For instance, meriolins derived from this scaffold were reported to exhibit significant anti-proliferative effects against various cancer cell lines by modulating kinase activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target IC₅₀ Value Remarks
TNIK InhibitionTNIK< 1 nMHigh potency; potential for drug development
Antiproliferative EffectsVarious Cancer Cell LinesVariesInduces cell death; promising for cancer therapy
Neuroprotective EffectsCDK5, GSK-3Not specifiedPotential application in neurodegenerative diseases

Case Studies

Several studies have explored the biological activities associated with pyrrolo[2,3-b]pyridine derivatives:

  • Study on TNIK Inhibition : In a study published in 2020, a series of 1H-pyrrolo[2,3-b]pyridine compounds were synthesized and screened for their ability to inhibit TNIK. Results showed that some compounds significantly inhibited IL-2 secretion, indicating their potential use in inflammatory diseases or conditions involving T-cell activation .
  • Anticancer Activity : Another investigation focused on the antiproliferative properties of meriolins derived from pyrrolo[2,3-b]pyridine. The study demonstrated that these compounds could effectively reduce cell viability in various cancer cell lines through targeted kinase inhibition, suggesting their utility as anticancer agents .

Properties

IUPAC Name

6-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJXPUJRWZZKHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676820
Record name 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018441-04-7
Record name 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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